Ethyl 4-chloroformylphenoxyacetate
Description
Ethyl 4-chloroformylphenoxyacetate is an ester derivative featuring a phenoxy backbone substituted with chloro and formyl groups at the 4-position, coupled with an ethyl acetate moiety. Compounds in this class typically serve as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactive functional groups (e.g., formyl for nucleophilic additions, chloro for cross-coupling reactions).
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
ethyl 2-(4-carbonochloridoylphenoxy)acetate |
InChI |
InChI=1S/C11H11ClO4/c1-2-15-10(13)7-16-9-5-3-8(4-6-9)11(12)14/h3-6H,2,7H2,1H3 |
InChI Key |
QWHPTBAKZRKTPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Functional Group Impact on Reactivity
- Electron-Withdrawing vs. Donating Groups: The formyl group in Ethyl (2,3-dichloro-4-formylphenoxy)acetate enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) . Chlorine substituents (e.g., in Ethyl 4-chlorophenylacetate) increase lipophilicity and resistance to metabolic degradation, making such compounds useful in drug design . β-Keto esters (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate) exhibit keto-enol tautomerism, facilitating condensations to form heterocycles like pyrazoles .
Key Differences and Limitations
- Data Gaps: Direct data on this compound is absent in the evidence; comparisons rely on structural analogs.
- Contradictions : and highlight variability in purity standards (e.g., 98% vs. 95+%), emphasizing the need for batch-specific validation .
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